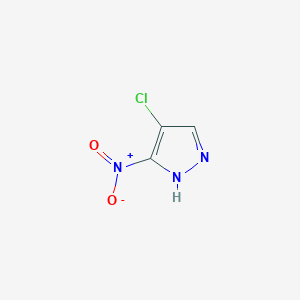

4-Chlor-3-nitro-1H-pyrazol

Übersicht

Beschreibung

4-Chloro-3-nitro-1H-pyrazole is a derivative of pyrazole, a class of N-heterocyclic compounds. Pyrazoles are characterized by a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . They can act as weak bases or acids, with their strength highly dependent on the nature of their substituent groups . Pyrazole derivatives have been found to be influential in various fields such as biological, physical-chemical, material science, and industrial fields due to their proven applicability and versatility as synthetic intermediates .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield a variety of pyrazoles .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitro-1H-pyrazole is similar to that of 4-nitro-1H-pyrazole, with a chlorine atom replacing one of the hydrogen atoms . The structure consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another example is a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which yields a broad range of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

4-Chlor-3-nitro-1H-pyrazol: hat bedeutende Auswirkungen in der medizinischen Chemie. Pyrazole sind als vielseitige Bausteine in der organischen Synthese anerkannt und werden häufig als Ausgangsmaterialien für die Herstellung komplexer heterocyclischer Systeme mit pharmazeutischer Relevanz verwendet . Sie zeigen Tautomerie, die ihre Reaktivität und folglich die biologischen Aktivitäten von Verbindungen mit einem Pyrazolrest beeinflussen kann .

Arzneimittelforschung

In der Arzneimittelforschung werden Pyrazolderivate, darunter This compound, häufig als Bausteine bei der Synthese bioaktiver Chemikalien verwendet. Sie standen im Mittelpunkt vieler Techniken aufgrund ihrer häufigen Verwendung bei der Herstellung von Verbindungen mit pharmakologischen Funktionen . Diese Derivate sind entscheidend für die Entwicklung neuer Medikamente mit antimikrobiellen, antifungalen, entzündungshemmenden, krebshemmenden und antidiabetischen Eigenschaften .

Agrikulturchemie

Der Pyrazolkern, zu dem This compound gehört, findet Anwendungen in der Agrikulturchemie. Pyrazole werden bei der Synthese von Verbindungen verwendet, die als Herbizide, Pestizide und Fungizide dienen und zum Pflanzenschutz und zur Ertragssteigerung beitragen .

Koordinationschemie

This compound: kann in der Koordinationschemie zur Synthese von Liganden für Metallkomplexe verwendet werden. Diese Liganden können mit verschiedenen Metallen Koordinationsverbindungen bilden, die auf ihre katalytischen, magnetischen und optischen Eigenschaften untersucht werden .

Organometallchemie

In der Organometallchemie werden Pyrazolderivate verwendet, um Komplexe mit Metallen zu erzeugen, die für die Katalyse und die Synthese anderer organometallischer Verbindungen unerlässlich sind. Der Pyrazolring kann als zweizähniger Ligand fungieren, der an Metallzentren koordiniert und die Reaktivität der Metallspezies beeinflusst .

Grüne Synthese

Die Prinzipien der grünen Chemie stimmen gut mit der Synthese von This compound-Derivaten überein. Diese Verbindungen können mit umweltfreundlichen Methoden synthetisiert werden, wie z. B. Mehrkomponentenreaktionen, die Abfall minimieren und die Verwendung von giftigen Lösungsmitteln und Reagenzien vermeiden .

Safety and Hazards

Zukünftige Richtungen

Pyrazole-containing compounds, including 4-Chloro-3-nitro-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates . Future research may focus on developing new synthesis methods, exploring new applications, and improving the properties of these compounds .

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Generally, pyrazole derivatives interact with their targets through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions . The nitro and chloro groups in 4-Chloro-3-nitro-1H-pyrazole could potentially participate in these interactions, influencing the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects would depend on the nature of these targets and the specific changes induced by the compound’s interaction with them.

Pharmacokinetics

The compound’s molecular weight (14752 g/mol) and its polar functional groups (nitro and chloro) could influence its ADME properties . These factors could affect the compound’s solubility, permeability, and stability, thereby influencing its bioavailability.

Result of Action

Based on the known activities of other pyrazole derivatives, it could potentially induce a variety of effects, depending on its specific targets and the nature of its interactions with them .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-nitro-1H-pyrazole. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Moreover, the compound should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided .

Eigenschaften

IUPAC Name |

4-chloro-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSYKRYVQOBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343488 | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400752-98-9 | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

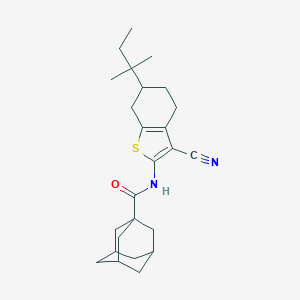

![7-bromo-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B448003.png)

![Methyl 6-tert-butyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448004.png)

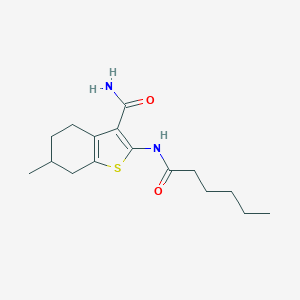

![Isopropyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448005.png)

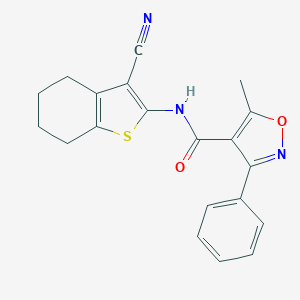

![3-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-phenyl-1,2,4-triazine](/img/structure/B448008.png)

![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B448009.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B448010.png)

![3-(Methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448013.png)

![2-[[Oxo(thiophen-2-yl)methyl]amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B448014.png)

![3-(Ethylsulfanyl)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448019.png)

![Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448020.png)

![2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448021.png)